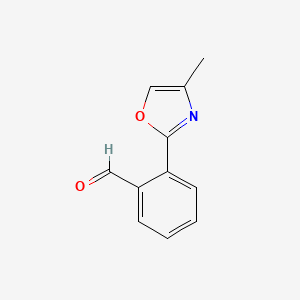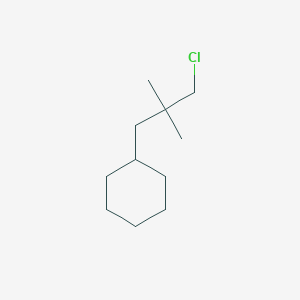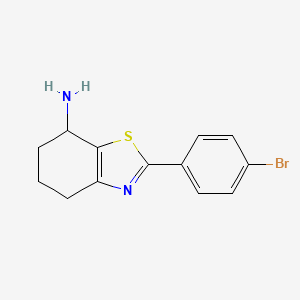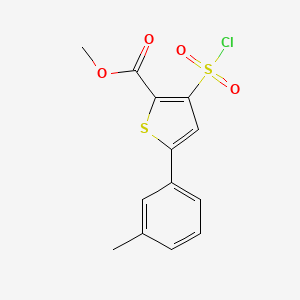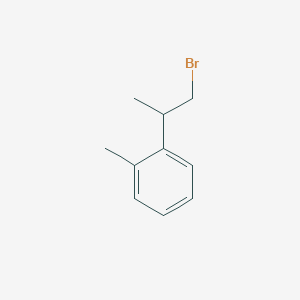
1-(1-Bromopropan-2-yl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)-2-methylbenzene, also known as 2-Bromo-1-(2-methylphenyl)propane, is an organic compound with the molecular formula C10H13Br. It is a brominated derivative of toluene and is used in various chemical synthesis processes due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-2-methylbenzene can be synthesized through several methods. One common method involves the bromination of 2-methylpropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where 2-methylpropiophenone is continuously fed into the reactor along with bromine. The reaction is controlled to maintain optimal temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromopropan-2-yl)-2-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions
Major Products Formed
Substitution: Formation of 2-methylphenylpropan-2-ol or 2-methylphenylpropan-2-amine.
Elimination: Formation of 2-methylstyrene.
Oxidation: Formation of 2-methylpropiophenone or 2-methylbenzoic acid
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)-2-methylbenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Employed in the preparation of polymers and advanced materials.
Biological Studies: Used as a reagent in the study of enzyme mechanisms and metabolic pathways
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)-2-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The compound can interact with nucleophiles such as hydroxide ions, amines, and thiols, resulting in the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the aromatic ring.
2-Bromo-1-phenylpropane: Similar but without the methyl group on the benzene ring.
1-Bromo-3-methylbenzene: Similar but with the bromine atom on a different carbon of the propyl chain
Uniqueness
1-(1-Bromopropan-2-yl)-2-methylbenzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H13Br |
|---|---|
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChI-Schlüssel |
CBTAAUJKBHPPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
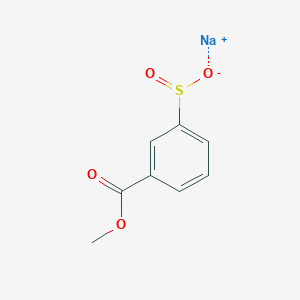
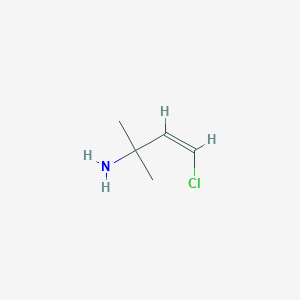
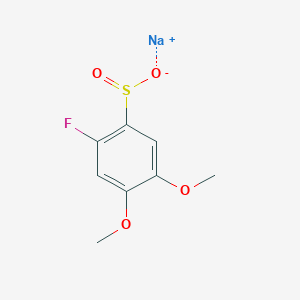


![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
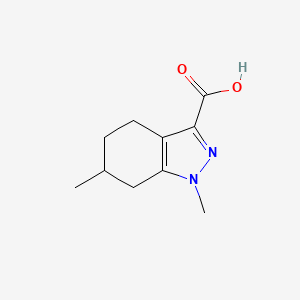
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
